methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
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Description
Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of a C=N group and a sulfonyl functionality in this compound, as indicated by characteristic IR absorption , suggests that it may interact with its targets through these functional groups.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including cell proliferation, inflammation, and oxidative stress .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects. These effects could potentially include the inhibition of viral replication, suppression of inflammatory responses, induction of cancer cell apoptosis, and modulation of antioxidant activity .
Biological Activity
Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a derivative of pyrimidoindole compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H16ClFN4O2S, with a molecular weight of approximately 478.93 g/mol. The structure features a pyrimidoindole core with a thioether linkage to a propanoate moiety, which is critical for its biological interactions.
The mechanism of action of this compound likely involves interactions with specific biological targets such as enzymes and receptors. The compound may modulate the activity of these targets by fitting into their active sites, potentially inhibiting or enhancing their functions.
Potential Targets
- Enzymes : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptors : It could interact with various receptors, influencing downstream signaling cascades.
Antimicrobial Activity
Research has indicated that pyrimidoindole derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In cell-based assays, it was found to modulate NF-kB signaling pathways, which are crucial in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .
Anticancer Potential
This compound has shown promise in preclinical models for cancer treatment. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Case Studies
- NF-kB Modulation : A study involving human monocytic THP-1 cells demonstrated that the compound prolonged NF-kB activation induced by lipopolysaccharide (LPS), suggesting its role as a coadjuvant in enhancing immune responses .
- Antibacterial Screening : In a comprehensive screening of various pyrimidoindole derivatives, this compound was identified as one of the most potent compounds against Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
Studies have focused on the SAR of pyrimidoindoles to identify structural features that enhance biological activity. The presence of the chlorophenyl group and thioether linkage has been linked to increased binding affinity to biological targets .
Structural Feature | Biological Activity |
---|---|
Chlorophenyl Group | Enhanced antibacterial activity |
Thioether Linkage | Improved enzyme inhibition |
Pyrimidoindole Core | Anticancer properties |
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYNQTDPCGLBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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